

# Enstilar™ Technical Support Center: Troubleshooting Inconsistent Clinical Outcomes

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Enstilar*

Cat. No.: *B1243062*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address potential inconsistencies in clinical outcomes observed during experiments with **Enstilar™** (calcipotriene and betamethasone dipropionate) foam.

## Frequently Asked Questions (FAQs)

**Q1:** What is the fundamental mechanism of action of **Enstilar™** that leads to the resolution of psoriatic plaques?

**A1:** **Enstilar™** is a combination topical therapy with two active ingredients, calcipotriene (a synthetic vitamin D3 analog) and betamethasone dipropionate (a potent corticosteroid), that work synergistically to treat plaque psoriasis.[1][2][3]

- **Calcipotriene:** This vitamin D analog normalizes keratinocyte (skin cell) proliferation and differentiation, which are dysregulated in psoriasis.[2] It binds to the vitamin D receptor (VDR) on keratinocytes, which then forms a complex with the retinoid X receptor (RXR). This complex interacts with vitamin D response elements (VDREs) on DNA to regulate gene expression involved in cell growth and maturation.
- **Betamethasone Dipropionate:** As a potent corticosteroid, it has anti-inflammatory, antipruritic, and vasoconstrictive properties. It binds to glucocorticoid receptors, which translocate to the nucleus and modulate the expression of genes involved in inflammation. This leads to the

downregulation of pro-inflammatory cytokines like TNF- $\alpha$  and interleukins (e.g., IL-17, IL-23), which are key drivers of the psoriatic inflammatory cascade.[4]

The combination of these two agents in **Enstilar™** provides a dual-action approach that is more effective than either component alone.[1][5]

Q2: We are observing significant variability in patient response to **Enstilar™** in our clinical trial. What are the potential contributing factors?

A2: Inconsistent clinical outcomes with **Enstilar™** can arise from a variety of factors, broadly categorized as patient-related, treatment-related, and disease-related.

- Patient-Related Factors:

- Adherence: Suboptimal adherence to the prescribed treatment regimen is a primary cause of reduced efficacy.[6][7][8] Factors influencing adherence include the inconvenience of application, forgetfulness, and patient perception of the treatment's effectiveness and potential side effects.[6][9]
- Application Technique: Incorrect application, such as using too little of the foam, not rubbing it in gently, or applying it to unaffected areas, can lead to diminished results.[10] It is also crucial to avoid showering or bathing immediately after application.
- Genetic Predisposition: Individual genetic variations may influence a patient's response to both corticosteroids and vitamin D analogs.

- Treatment-Related Factors:

- Tachyphylaxis: Although less common with topical treatments compared to systemic therapies, the development of tolerance (tachyphylaxis) to corticosteroids can occur with prolonged use, leading to a decrease in efficacy over time.[11]
- Vehicle Formulation: While the foam vehicle of **Enstilar™** is designed for enhanced penetration, differences in skin hydration and barrier integrity among individuals can affect drug delivery.

- Disease-Related Factors:

- Psoriasis Severity and Type: Patients with more severe or thicker plaques may require longer treatment durations or combination therapy to achieve a significant response.[\[12\]](#) [\[13\]](#)
- Location of Lesions: The thickness and sensitivity of the skin vary across different body areas, which can impact drug absorption and efficacy. **Enstilar™** is not recommended for use on the face, groin, or axillae.[\[14\]](#)

Q3: Can the foam vehicle itself contribute to inconsistent results?

A3: The aerosol foam vehicle of **Enstilar™** is specifically designed to create a stable, supersaturated solution of calcipotriene and betamethasone dipropionate. This supersaturation enhances the penetration of the active ingredients through the skin, leading to improved efficacy compared to ointment or gel formulations. However, factors that affect the skin barrier, such as dryness or co-existing skin conditions, could theoretically influence the absorption of the active ingredients from the foam, potentially contributing to some variability in clinical response.

## Troubleshooting Guides

### Issue 1: Suboptimal Efficacy or Lack of Response

| Possible Cause                   | Troubleshooting Step                                                                                                                                                                                                                                                                                                                                                                               |
|----------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Inadequate Patient Adherence     | <p>1. Verify Adherence: Implement patient diaries or electronic monitoring to track application frequency. 2. Patient Education: Re-educate participants on the importance of consistent, once-daily application for the full prescribed duration. 3. Simplify Regimen: If the study protocol allows, ensure the treatment regimen is as simple as possible to encourage adherence.</p> <p>[7]</p> |
| Incorrect Application Technique  | <p>1. Application Demonstration: Provide a practical demonstration of the correct application technique: shake the can, hold it at least 3 cm from the skin, spray for about 2 seconds to cover an area the size of an adult's hand, and gently rub it in. 2. Visual Aids: Supply participants with illustrated guides on proper application.</p>                                                  |
| Severe or Recalcitrant Psoriasis | <p>1. Re-evaluate Baseline Severity: Ensure that the patient's disease severity at baseline was accurately assessed. Patients with very thick, scaly plaques may have a delayed response.</p> <p>[15] 2. Consider Combination Therapy: For severe cases, the study protocol might involve combination with other modalities like phototherapy, if appropriate.</p>                                 |
| Development of Tachyphylaxis     | <p>1. Review Treatment Duration: Assess the duration of continuous treatment. If prolonged, a treatment break or rotation with other therapies might be necessary to restore efficacy, as is common with potent corticosteroids.[11]</p>                                                                                                                                                           |

## Issue 2: High Variability in Clinical Endpoint Data (e.g., PASI, IGA scores)

| Possible Cause                            | Troubleshooting Step                                                                                                                                                                                                                                                                                                                                                               |
|-------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Inter-Investigator Variability in Scoring | <p>1. Standardized Training: Ensure all investigators are trained on the Psoriasis Area and Severity Index (PASI) and Investigator's Global Assessment (IGA) scoring using standardized materials and calibration exercises. 2. Blinded Central Reading: If feasible, implement a blinded central reading of clinical photographs to standardize scoring.</p>                      |
| Heterogeneity in Patient Population       | <p>1. Subgroup Analysis: Perform subgroup analyses to determine if the variability is associated with specific patient characteristics (e.g., age, disease duration, psoriasis subtype, baseline severity). 2. Refine Inclusion/Exclusion Criteria: For future studies, consider refining the inclusion and exclusion criteria to enroll a more homogenous patient population.</p> |
| Influence of Lifestyle Factors            | <p>1. Patient Counseling: Counsel patients on the potential impact of lifestyle factors such as stress, alcohol consumption, and smoking on psoriasis and treatment response.<a href="#">[16]</a> 2. Data Collection: Collect data on these lifestyle factors to assess their potential as confounding variables in the analysis.</p>                                              |

## Data Presentation

### Table 1: Efficacy of Enstilar™ Foam in Clinical Trials (4-Week Treatment)

| Clinical Endpoint                                                   | Study 1 (vs. Vehicle)               | Study 2 (vs. Ointment)                        | Study 3 (vs. Gel)                             |
|---------------------------------------------------------------------|-------------------------------------|-----------------------------------------------|-----------------------------------------------|
| Investigator's Global Assessment (IGA)<br>"Clear" or "Almost Clear" | 53.3% (Enstilar) vs. 4.8% (Vehicle) | 55% (Enstilar) vs. 43% (Ointment)             | 38% (Enstilar) vs. 22% (Gel)                  |
| Mean PASI Score Reduction from Baseline                             | Significantly greater with Enstilar | Significantly lower with Enstilar from week 1 | Significantly lower with Enstilar from week 1 |
| Treatment Success in Severe Psoriasis (IGA)                         | -                                   | -                                             | 50%                                           |
| Treatment Success in Moderate Psoriasis (IGA)                       | -                                   | -                                             | 45%                                           |
| Treatment Success in Mild Psoriasis (IGA)                           | -                                   | -                                             | 19%                                           |

Data compiled from multiple clinical trials.[\[13\]](#)

## Table 2: Real-World Observational Study of Enstilar™ Foam for Scalp Psoriasis (4-Week Treatment)

| Parameter                                                   | Baseline (Mean ± SD) | Week 4 (Mean ± SD) | p-value |
|-------------------------------------------------------------|----------------------|--------------------|---------|
| Scalp Body Surface Area (Scalp-BSA) (%)                     | 32.5 ± 19.0          | 10.9 ± 12.5        | <0.001  |
| Patient-rated Global Assessment of Scalp Psoriasis Severity | 3.3 ± 0.9            | 1.3 ± 1.0          | <0.001  |
| Itch Score                                                  | 6.1 ± 2.2            | 2.0 ± 2.2          | <0.001  |
| Dermatology Life Quality Index (DLQI)                       | 9.6 ± 5.5            | 2.8 ± 3.5          | <0.001  |

Data from the CAPITIS study.[\[17\]](#)[\[18\]](#)

## Experimental Protocols

### Protocol 1: In Vitro Keratinocyte Proliferation Assay (MTT Assay)

This protocol assesses the anti-proliferative effects of **Enstilar™** components on human keratinocytes (e.g., HaCaT cell line).

#### Materials:

- HaCaT keratinocytes
- Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
- 96-well plates
- **Enstilar™** foam (and individual active ingredients, calcipotriene and betamethasone dipropionate, for comparison)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

- Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
- Microplate reader (570 nm wavelength)

**Procedure:**

- Cell Seeding: Seed HaCaT cells into a 96-well plate at a density of  $5 \times 10^3$  cells/well in 100  $\mu\text{L}$  of DMEM with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO<sub>2</sub> incubator.
- Treatment: Prepare serial dilutions of **Enstilar™** foam, calcipotriene, and betamethasone dipropionate in DMEM. Remove the old medium from the wells and add 100  $\mu\text{L}$  of the treatment solutions. Include a vehicle control (foam vehicle without active ingredients) and an untreated control.
- Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO<sub>2</sub> incubator.
- MTT Addition: Add 10  $\mu\text{L}$  of MTT solution to each well and incubate for 4 hours at 37°C.
- Solubilization: Add 100  $\mu\text{L}$  of the solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability compared to the untreated control.

## Protocol 2: Cytokine Analysis from Skin Biopsies (ELISA)

This protocol measures the levels of pro-inflammatory cytokines in psoriatic skin biopsies before and after treatment with **Enstilar™**.

**Materials:**

- Skin punch biopsies (4 mm)
- Protein lysis buffer
- ELISA kits for target cytokines (e.g., TNF- $\alpha$ , IL-17, IL-23)

- Microplate reader

Procedure:

- Sample Collection: Collect punch biopsies from lesional skin at baseline and after a specified treatment period with **Enstilar™**.
- Tissue Homogenization: Homogenize the skin biopsies in protein lysis buffer on ice.
- Protein Extraction: Centrifuge the homogenates and collect the supernatant containing the total protein.
- Protein Quantification: Determine the total protein concentration in each sample using a standard protein assay (e.g., BCA assay).
- ELISA: Perform the ELISA for the target cytokines according to the manufacturer's instructions.[\[19\]](#)[\[20\]](#)[\[21\]](#) This typically involves:
  - Coating a 96-well plate with a capture antibody.
  - Blocking the plate.
  - Adding the protein samples and standards.
  - Adding a detection antibody.
  - Adding an enzyme-conjugated secondary antibody.
  - Adding a substrate to produce a colorimetric signal.
- Data Analysis: Measure the absorbance using a microplate reader and calculate the cytokine concentrations based on the standard curve. Normalize the cytokine levels to the total protein concentration for each sample.

## Protocol 3: Assessment of Skin Barrier Function (Transepidermal Water Loss - TEWL)

This protocol measures the integrity of the skin barrier by quantifying the amount of water that evaporates from the skin surface.

#### Materials:

- TEWL measurement device (e.g., Tewameter®)
- Controlled environment room (stable temperature and humidity)

#### Procedure:

- Acclimatization: Allow the participant to acclimatize in a controlled environment room (e.g., 20-22°C, 40-60% humidity) for at least 20-30 minutes before taking measurements.[\[22\]](#)[\[23\]](#)
- Baseline Measurement: Take baseline TEWL measurements from the target psoriatic lesion and an adjacent non-lesional area.
- Treatment Application: Apply **Enstilar™** as per the study protocol.
- Follow-up Measurements: Take subsequent TEWL measurements at specified time points after treatment application.
- Data Acquisition: Record the TEWL values (in g/m<sup>2</sup>/h).
- Data Analysis: Compare the changes in TEWL over time between treated and untreated (or vehicle-treated) areas. A decrease in TEWL in the lesional area indicates an improvement in skin barrier function.

## Mandatory Visualizations





[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Calcipotriol/Betamethasone Dipropionate for the Treatment of Psoriasis: Mechanism of Action and Evidence of Efficacy and Safety versus Topical Corticosteroids [mdpi.com]
- 2. Calcipotriene/betamethasone dipropionate for the treatment of psoriasis vulgaris: an evidence-based review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spotlight on calcipotriene/betamethasone dipropionate in psoriasis vulgaris of the trunk, limbs, and scalp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Calcipotriol and betamethasone dipropionate synergistically enhances the balance between regulatory and proinflammatory T cells in a murine psoriasis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Calcipotriol/Betamethasone Dipropionate for the Treatment of Psoriasis: Mechanism of Action and Evidence of Efficacy and Safety versus Topical Corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Adherence to Topical Therapies for the Treatment of Psoriasis: Surveys of Physicians and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. psoriasiscouncil.org [psoriasiscouncil.org]
- 8. mdpi.com [mdpi.com]
- 9. academicmed.org [academicmed.org]
- 10. youtube.com [youtube.com]
- 11. Reasons Why Your Psoriasis Treatment Isn't Working [healthline.com]
- 12. researchgate.net [researchgate.net]
- 13. wileymicrositebuilder.com [wileymicrositebuilder.com]
- 14. Psoriasis - Treatment - NHS [nhs.uk]
- 15. Prospective, Observational, Non-Interventional, Multicentre Study on the Efficacy and Tolerability of a New Calcipotriol/Betamethasone Aerosol Foam (Enstilar®) in Patients with Plaque Psoriasis under Daily Practice Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. oregonmedicalresearch.com [oregonmedicalresearch.com]
- 17. Prospective Observational Evaluation of Fixed Combination Calcipotriol/Betamethasone Aerosol Foam (Enstilar®) in the Management of Psoriasis with Scalp Involvement in Everyday Clinical Practice (the CAPITIS Study) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. d-nb.info [d-nb.info]
- 19. Cytokine Elisa [bdbiosciences.com]
- 20. mabtech.com [mabtech.com]
- 21. m.youtube.com [m.youtube.com]
- 22. Clinical Measurement of Transepidermal Water Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 23. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- To cite this document: BenchChem. [Enstilar™ Technical Support Center: Troubleshooting Inconsistent Clinical Outcomes]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1243062#troubleshooting-inconsistent-clinical-outcomes-with-enstilar>

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

